ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Scientific Research Applications
Antibacterial Activity
Researchers have synthesized novel thieno[2,3-c]pyridazines, including derivatives of ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate, demonstrating significant antibacterial activities. These compounds were developed through the reaction of certain pyridazine-thiones with ethyl chloroacetate and subsequent transformations, indicating their potential as antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Antitumor Agents
Another study outlined an efficient method to synthesize ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a compound structurally related to the aforementioned chemical, which further underwent various cyclocondensation reactions to furnish a series of derivatives with significant effects against mouse tumor model cancer cell lines and human cancer cell lines of Colon (HCT-29) and Breast cancer (MCF-7). This research emphasizes the compound's role in the development of anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Synthesis and Reactivity
The compound has also been a starting point for synthesizing various heterocyclic compounds with potential antimicrobial activities. For example, the reaction of related thieno[2,3-b]pyridine derivatives with enaminonitriles has been explored, leading to the formation of amide derivatives and further transformation into pyridazine and pyridine derivatives with studied chemical reactivities and potential antimicrobial properties (Mohareb, Al-Omran, & Ho, 2002).
Fluorescent Molecules
Furthermore, derivatives of this compound have been synthesized and found to possess novel fluorescent properties, indicating potential applications in fluorescent molecule development. This showcases the compound's versatility and utility in various scientific research areas, including materials science (Wu et al., 2006).
Properties
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O5S/c1-3-35-18-8-6-5-7-16(18)21(32)29-22-19-17(13-37-22)20(24(34)36-4-2)30-31(23(19)33)15-11-9-14(10-12-15)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHRJMIJKUNSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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